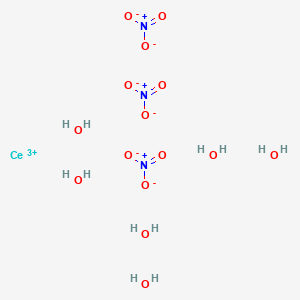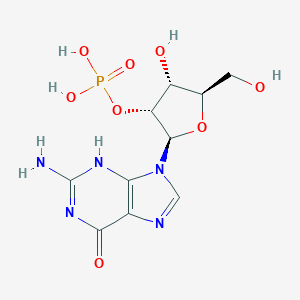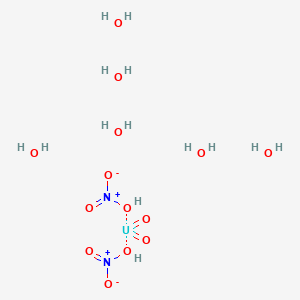
Benzenesulfonic acid, dodecyl-, compd. with 1,2-ethanediamine (2:1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid, dodecyl-, compd. with 1,2-ethanediamine (2:1) is a chemical compound commonly known as SDS-EDTA. It is a surfactant used in various biochemical and biophysical experiments due to its ability to solubilize and denature proteins. SDS-EDTA is a powerful tool used in the study of protein structure, function, and interactions.
Mécanisme D'action
SDS-EDTA works by disrupting the non-covalent interactions that hold proteins together. The dodecylbenzenesulfonic acid component of SDS-EDTA binds to hydrophobic regions of the protein, causing it to unfold and become denatured. The EDTA component of SDS-EDTA chelates metal ions that may be required for protein stability, further destabilizing the protein.
Biochemical and Physiological Effects
SDS-EDTA has no known biochemical or physiological effects on humans. However, it is important to handle it with care as it is a strong irritant and can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using SDS-EDTA in lab experiments include its ability to solubilize and denature proteins, allowing for their separation and analysis. It is also relatively inexpensive and easy to use. However, SDS-EDTA has some limitations, including its potential to cause protein aggregation and its inability to fully solubilize some proteins.
Orientations Futures
There are several future directions for the use of SDS-EDTA in scientific research. One area of interest is the development of new methods for protein solubilization and denaturation that are more effective and have fewer limitations. Another area of interest is the use of SDS-EDTA in the study of protein-protein interactions and the development of new techniques for detecting and analyzing these interactions. Additionally, there is potential for the use of SDS-EDTA in drug discovery and development, particularly in the identification of new drug targets and the characterization of drug-protein interactions.
Méthodes De Synthèse
SDS-EDTA is synthesized by reacting dodecylbenzenesulfonic acid with 1,2-ethanediamine in a 2:1 ratio. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide. The resulting product is purified by precipitation with a solvent such as acetone or ethanol.
Applications De Recherche Scientifique
SDS-EDTA is widely used in scientific research, particularly in the field of biochemistry. It is used to solubilize and denature proteins, allowing for their separation by size and charge in techniques such as SDS-PAGE and isoelectric focusing. SDS-EDTA is also used in protein crystallization studies and in the determination of protein-ligand interactions.
Propriétés
Numéro CAS |
12068-06-3 |
|---|---|
Nom du produit |
Benzenesulfonic acid, dodecyl-, compd. with 1,2-ethanediamine (2:1) |
Formule moléculaire |
C38H68N2O6S2 |
Poids moléculaire |
713.1 g/mol |
Nom IUPAC |
2-dodecylbenzenesulfonic acid;ethane-1,2-diamine |
InChI |
InChI=1S/2C18H30O3S.C2H8N2/c2*1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;3-1-2-4/h2*12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);1-4H2 |
Clé InChI |
OBOMOOHOEUDBGX-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(CN)N |
SMILES canonique |
CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)O.C(CN)N |
Autres numéros CAS |
12068-06-3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















